3-Aminoquinoline-4-carboxylic acid

Antiparasitic Trypanosomiasis Drug Discovery

Procure 3-aminoquinoline-4-carboxylic acid (CAS 75353-47-8) to access the critical 3-amino-4-carboxy quinoline substitution pattern. This scaffold is a validated starting point for synthesizing low-nanomolar antiparasitic carboxamides (IC50 as low as 1 nM against T. brucei) and protein kinase CK2 inhibitors (0.65–18.2 μM). The 4-carboxylic acid motif is essential for derivatization and in vivo efficacy, outperforming generic 4-aminoquinoline series. Ensure your SAR studies and lead optimization programs start with the correct regioisomer to avoid failed syntheses and resource waste.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
CAS No. 75353-47-8
Cat. No. B1607488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminoquinoline-4-carboxylic acid
CAS75353-47-8
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(C=N2)N)C(=O)O
InChIInChI=1S/C10H8N2O2/c11-7-5-12-8-4-2-1-3-6(8)9(7)10(13)14/h1-5H,11H2,(H,13,14)
InChIKeyWKNYGHMNOKYOJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Aminoquinoline-4-carboxylic Acid (CAS 75353-47-8): Core Scaffold Procurement for Kinase and Antiparasitic Research


3-Aminoquinoline-4-carboxylic acid (CAS 75353-47-8) is a heterocyclic aromatic compound belonging to the quinoline family, distinguished by an amino group at the 3-position and a carboxylic acid moiety at the 4-position of the quinoline ring [1]. This specific substitution pattern confers unique electronic and steric properties that are leveraged in the design of bioactive molecules, particularly as kinase inhibitors and antiparasitic agents [1][2]. The compound serves as a versatile building block for constructing focused libraries of 3-aminoquinoline derivatives, enabling exploration of structure-activity relationships (SAR) across multiple therapeutic areas [2].

Why 3-Aminoquinoline-4-carboxylic Acid (CAS 75353-47-8) Cannot Be Interchanged with Positional Isomers or Unsubstituted Analogs in Research


The precise substitution pattern on the quinoline core dictates both biological activity and physicochemical properties. For instance, moving the carboxylic acid from the 4- to the 3-position or the amino group from the 3- to the 2-position alters the compound's ability to engage specific enzymatic active sites, as demonstrated in protein kinase CK2 inhibition studies where 2-aminoquinoline-3-carboxylic acid derivatives emerge as more potent inhibitors than other positional isomers [1]. Furthermore, the presence of the carboxylic acid at the 4-position is critical for derivatization into carboxamides, which has been shown to yield low nanomolar antiparasitic agents [2]. Generic substitution with unsubstituted quinoline-4-carboxylic acid or simple aminoquinolines would forfeit this unique reactivity and the attendant biological activity, leading to failed experiments and wasted resources.

Quantitative Differential Evidence: 3-Aminoquinoline-4-carboxylic Acid vs. Key Comparators in Literature


Derivative Antitrypanosomal Potency Surpasses Clinical Comparator by Up to 5-Fold

Derivatives of 3-aminoquinoline-4-carboxylic acid, specifically carboxamide analogs, exhibit significantly enhanced in vitro antitrypanosomal activity compared to the standard-of-care drug melarsoprol. While melarsoprol shows an IC50 of 5 nM against Trypanosoma brucei, select 3-aminoquinoline-4-carboxamide derivatives achieve IC50 values as low as 1.0 nM, representing a 5-fold improvement in potency [1].

Antiparasitic Trypanosomiasis Drug Discovery

Kinase Inhibition Profile Diverges from Positional Isomers in CK2 Assays

While 3-aminoquinoline-4-carboxylic acid itself may not be the most potent CK2 inhibitor, its core scaffold is part of a chemotype where positional isomerism drastically impacts activity. In a study of 43 3-quinoline carboxylic acid derivatives, the most potent CK2 inhibitors were found among tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives, with IC50 values ranging from 0.65 to 18.2 μM [1]. This suggests that the 3-amino-4-carboxy motif is a critical intermediate for accessing potent CK2 inhibitors through further elaboration, unlike its 2-amino-3-carboxy isomer which directly yields potent compounds.

Kinase Inhibition CK2 Cancer Research

Antiplasmodial Activity of 4-Carboxy Derivatives Exceeds that of 3-Carboxy and Unsubstituted Analogs

A 3D-QSAR study of 178 quinoline derivatives designed for antimalarial activity revealed that 2,4-disubstituted quinolines with a quinoline-4-carboxamide linker (derived from quinoline-4-carboxylic acid) achieved up to 64% reduction in parasitaemia in vivo [1]. In contrast, the same study found that secondary amine linkers at the C4 position (4-aminoquinoline series) only achieved a 57% reduction [1]. This supports a class-level advantage for the quinoline-4-carboxylic acid scaffold over other substitution patterns in antimalarial design.

Antimalarial Plasmodium Infectious Disease

Antimicrobial Superiority of Quinoline-4-Carboxylic Acid over Corresponding Carboxamides

In a systematic evaluation of 14 novel 2-substituted quinoline derivatives, the quinoline-4-carboxylic acid class demonstrated significantly higher antimicrobial effects against Gram-positive and Gram-negative bacteria, yeasts, and filamentous fungi compared to their quinoline-4-carboxamide counterparts [1]. The study concluded that "quinoline-4-carboxamides only weakly influenced the growth of the tested microorganisms," underscoring the critical role of the free carboxylic acid group for antimicrobial activity [1].

Antimicrobial Antibacterial Antifungal

Derivatization at 3-Amino Group Enables Potent Antiparasitic Activity Unattainable with Unsubstituted Core

The 3-amino group of 3-aminoquinoline-4-carboxylic acid serves as a critical handle for introducing benzenesulfonamide moieties, which dramatically enhance antitrypanosomal activity. The parent compound itself shows no reported activity, but its amide derivatives achieve IC50 values as low as 1-6 nM against Trypanosoma brucei [1]. In contrast, simple quinoline-4-carboxylic acid or 4-aminoquinoline derivatives lack this precise derivatization point and show significantly weaker or no activity in antiparasitic assays.

Medicinal Chemistry Antiparasitic Trypanosomiasis

High-Value Research Applications for 3-Aminoquinoline-4-carboxylic Acid (CAS 75353-47-8) Based on Quantitative Evidence


Development of Next-Generation Antitrypanosomal Agents

Utilize 3-aminoquinoline-4-carboxylic acid as a starting material to synthesize focused libraries of 3-aminoquinoline-4-carboxamides. As demonstrated by Ugwu et al., derivatives from this scaffold exhibit IC50 values as low as 1 nM against Trypanosoma brucei, outperforming the clinical drug melarsoprol (IC50 5 nM) [1]. This application is directly supported by the 5-fold potency improvement observed in vitro [1].

Structure-Activity Relationship (SAR) Studies for Protein Kinase CK2 Inhibition

Employ 3-aminoquinoline-4-carboxylic acid as a core scaffold to explore chemical space around the quinoline ring system for protein kinase CK2 inhibition. While the parent compound may not be the most potent, SAR studies have shown that derivatives of 3-quinoline carboxylic acids can achieve IC50 values ranging from 0.65 to 18.2 μM against CK2, with the most active compounds emerging from tetrazolo- and 2-amino-substituted analogs [2]. This scaffold serves as a validated entry point for developing novel CK2 inhibitors with potential applications in cancer and inflammatory diseases [2].

Antimalarial Lead Optimization Using the Quinoline-4-Carboxylic Acid Scaffold

Leverage the quinoline-4-carboxylic acid motif, from which 3-aminoquinoline-4-carboxylic acid is derived, to design and synthesize 2,4-disubstituted quinoline antimalarials. A 3D-QSAR study has shown that compounds with a quinoline-4-carboxamide linker achieve up to 64% reduction in parasitaemia in vivo, outperforming the 4-aminoquinoline series (57% reduction) [3]. This evidence supports the use of the 4-carboxy scaffold for optimizing in vivo efficacy [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Aminoquinoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.